molecular formula C18H15ClN2O2 B2906935 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole CAS No. 477887-39-1

2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole

Cat. No.: B2906935
CAS No.: 477887-39-1
M. Wt: 326.78
InChI Key: PWUPKAJWEMAISK-RGVLZGJSSA-N
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Preparation Methods

The synthesis of 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-methylindole with 4-methylbenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with hydroxylamine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain pathways, such as those involved in cell proliferation, making it a potential anticancer agent .

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-12-7-9-13(10-8-12)18(22)23-20-11-15-14-5-3-4-6-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUPKAJWEMAISK-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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